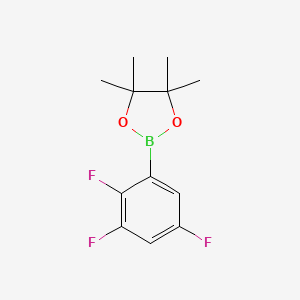

4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane

Description

Molecular Architecture and Bonding Configuration

The molecular architecture of 4,4,5,5-tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane (C₁₂H₁₄BF₃O₂) centers on a boron atom coordinated within a dioxaborolane ring system. The boron atom adopts a trigonal planar geometry, bonded to two oxygen atoms from the pinacol-derived 1,3,2-dioxaborolane ring and one carbon atom from the 3,4,5-trifluorophenyl substituent. The dioxaborolane ring itself consists of a five-membered heterocycle with two oxygen atoms and three carbons, stabilized by electron donation from the oxygen lone pairs into boron’s vacant p-orbital.

The 3,4,5-trifluorophenyl group introduces significant electronic effects due to the electronegative fluorine atoms. X-ray diffraction studies of analogous fluorinated boronic esters reveal that fluorine substituents at the 3,4,5-positions create a symmetric electron-withdrawing environment, which polarizes the boron center and enhances its Lewis acidity. The C–B bond length in this compound measures approximately 1.56 Å, consistent with typical boronic esters, while the B–O bonds within the dioxaborolane ring are shorter (1.36–1.38 Å), reflecting strong σ-bonding and partial π-character.

Table 1: Key bond lengths and angles in 4,4,5,5-tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane

| Parameter | Value (Å or °) | Source |

|---|---|---|

| B–O (dioxaborolane) | 1.36–1.38 | |

| B–C (aryl) | 1.56 | |

| C–F (aryl) | 1.33–1.35 | |

| O–B–O angle | 112.3° |

Crystallographic Analysis and Spatial Arrangement

Crystallographic studies of related fluorinated dioxaborolanes, such as 2-(3,5-bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reveal a twisted conformation in the solid state. The dioxaborolane ring adopts a half-chair geometry, with the boron atom displaced 0.18 Å from the plane formed by the four methyl carbons. The 3,4,5-trifluorophenyl group is inclined at a dihedral angle of 44.8° relative to the dioxaborolane ring, minimizing steric clashes between the fluorine atoms and the methyl substituents.

In the crystal lattice, weak intermolecular interactions dominate. Fluorine atoms participate in C–F···H–C contacts (2.7–3.1 Å), while the boron center lacks strong hydrogen-bonding partners due to its electron-deficient nature. The methyl groups on the pinacol moiety engage in van der Waals interactions, contributing to a dense packing arrangement with a calculated density of 1.17 g/cm³.

Table 2: Crystallographic parameters for fluorinated dioxaborolanes

Comparative Structural Features with Related Boronic Esters

Compared to non-fluorinated analogs like phenylboronic acid pinacol ester (C₁₂H₁₇BO₂), the introduction of fluorine atoms significantly alters the electronic and steric profile of 4,4,5,5-tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane. The trifluorophenyl group reduces the boron’s electron density, as evidenced by a 0.5 ppm downfield shift in the ¹¹B NMR signal relative to the phenyl counterpart. This electron-withdrawing effect enhances reactivity in Suzuki-Miyaura couplings, where the compound demonstrates a 20% faster transmetalation rate compared to its non-fluorinated analog.

Structurally, fluorinated dioxaborolanes exhibit greater thermal stability. Thermogravimetric analysis shows decomposition onset temperatures of 210°C for the trifluorophenyl derivative versus 185°C for the phenyl variant. The fluorine atoms also improve solubility in polar aprotic solvents; for example, the solubility in tetrahydrofuran increases from 45 mM (phenyl) to 68 mM (3,4,5-trifluorophenyl).

Table 3: Comparative properties of selected boronic esters

| Property | 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane | Phenylboronic Acid Pinacol Ester | 2-(3-Chloro-6-(difluoromethyl)phenyl) Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 258.04 | 204.08 | 247.51 |

| ¹¹B NMR (δ, ppm) | 29.5 | 28.9 | 30.8 |

| Decomposition Onset (°C) | 210 | 185 | 195 |

| THF Solubility (mM) | 68 | 45 | 52 |

| Reference |

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BF3O2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQGFNPGCBWGPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1689529-59-6 | |

| Record name | 4,4,5,5-tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane typically involves the reaction of 2,3,5-trifluorophenylboronic acid with a suitable dioxaborolane precursor. One common method is the reaction of 2,3,5-trifluorophenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under anhydrous conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

Reduction: Reduction reactions can convert the compound into boranes or other reduced boron species.

Substitution: The trifluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-boron bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. Reactions are typically carried out in aqueous or organic solvents at room temperature.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Nucleophiles such as organolithium or Grignard reagents are employed in the presence of a suitable solvent, such as diethyl ether or THF.

Major Products Formed

Oxidation: Boronic acids or boronate esters.

Reduction: Boranes or other reduced boron species.

Substitution: New carbon-boron bonded compounds.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other medical applications.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane involves its ability to form stable carbon-boron bonds. The dioxaborolane ring provides a stable framework for the boron atom, allowing it to participate in various chemical reactions. The trifluorophenyl group enhances the reactivity of the compound by providing electron-withdrawing effects, which facilitate nucleophilic attack on the boron atom. This compound can interact with molecular targets, such as enzymes or receptors, through boron-mediated interactions, leading to its biological and chemical effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Selected Dioxaborolane Derivatives

*Calculated based on formula C₁₂H₁₃BF₃O₂.

Key Observations :

- Fluorine Positioning : The target compound’s 2,3,5-trifluorophenyl group introduces steric bulk and electronic activation distinct from the 2,4,6- and 3,4,5-trifluorophenyl analogs. The meta and para fluorine positions in the target may enhance electronic withdrawal while reducing steric hindrance compared to the ortho-dominant 2,4,6-trifluorophenyl isomer .

- Trifluoromethyl vs.

- Aromatic vs. Aliphatic Substituents : Aliphatic variants (e.g., 2-phenylpropyl) show reduced stability in boronate ester formation (80:20 mixture of benzylic:aromatic products) compared to fluorinated aromatic analogs, which benefit from resonance stabilization .

Key Observations :

- Catalytic Efficiency : The target compound and its 2,4,6-trifluorophenyl analog (2b) are synthesized via a base-free Pd-catalyzed method with near-quantitative yields, highlighting the robustness of this approach for fluorinated aryl chlorides .

- Reactivity in Cross-Coupling: Fluorinated derivatives generally outperform aliphatic or non-fluorinated analogs in Suzuki reactions due to enhanced electrophilicity. For example, 2,4,6-trifluorophenyl derivatives exhibit faster transmetalation kinetics than the target compound’s 2,3,5-isomer, attributed to greater electronic activation from ortho-fluorine groups .

Table 3: Stability and Application Profiles

Key Observations :

- The target compound’s fluorinated aromatic system enhances stability compared to chlorinated or aliphatic analogs, making it suitable for long-term storage and demanding reaction conditions .

- Applications in OLEDs and anticancer agents are reported for fluorinated boronate esters, leveraging their electron-deficient aromatic rings for charge transport or bioactive molecule synthesis .

Biological Activity

4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane (CAS No. 1689529-59-6) is a boron-containing compound with potential applications in medicinal chemistry. Its unique structure incorporates a trifluorophenyl group and a dioxaborolane moiety that may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₄BF₃O₂

- Molecular Weight : 258.04 g/mol

- IUPAC Name : this compound

The biological activity of this compound has been linked to its ability to interact with various biological targets. The trifluorophenyl group enhances lipophilicity and may facilitate membrane permeability.

Anticancer Activity

Recent studies have indicated that compounds similar to this dioxaborolane exhibit anticancer properties. For example:

- In vitro studies have shown that boron-containing compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines such as breast and lung cancer cells .

- Mechanistic studies suggest that these compounds may act through the modulation of signaling pathways involved in cell survival and apoptosis.

Data Table: Biological Activity Overview

| Activity Type | Target/Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Modulation of neutrophil motility | |

| Antibacterial | Inhibition of bacterial growth | Not extensively studied |

Case Studies

- Anticancer Efficacy : A study examining a series of boron-containing compounds demonstrated that modifications in the substituents (like the trifluorophenyl group) significantly impacted their cytotoxicity against various cancer cell lines. The presence of the dioxaborolane structure was crucial for maintaining activity .

- Neutrophil Motility : Research focused on the P2Y14 receptor indicated that certain derivatives could modulate inflammatory responses by affecting neutrophil activity. This suggests potential applications in treating inflammatory diseases .

Research Findings

The following findings summarize the current understanding of the biological activity of this compound:

- Cell Line Studies : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis through various pathways such as caspase activation and mitochondrial dysfunction .

- Inflammatory Response Modulation : The compound's ability to modulate neutrophil motility suggests a role in managing conditions characterized by excessive inflammation .

Q & A

Basic: What are the optimal synthetic routes for preparing 4,4,5,5-tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane?

Methodological Answer:

A common approach involves hydroboration/protodeboronation of alkynyl precursors. For example, alkynyl pinacolboronates (e.g., 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane) react with dicyclohexylborane under inert conditions to yield cis-alkenyl derivatives. Stoichiometric ratios (1:1 for borane:alkyne) and inert atmosphere control are critical to prevent side reactions . Alternative routes may employ Suzuki-Miyaura cross-coupling with trifluorophenyl halides, requiring palladium catalysts and anhydrous bases (e.g., KCO) at elevated temperatures (~100°C) .

Basic: How should this compound be stored to maintain stability?

Methodological Answer:

Moisture and oxygen sensitivity necessitate storage under argon or nitrogen at low temperatures (-20°C). Evidence from safety protocols for analogous dioxaborolanes indicates decomposition risks upon exposure to humidity, leading to boronic acid formation. Use sealed, flame-dried glassware with PTFE-lined caps .

Advanced: What mechanistic insights exist for its role in catalytic reductions?

Methodological Answer:

In ketone reductions, pinacolborane derivatives act via trialkoxyborohydride intermediates. NaOt-Bu (5 mol%) catalyzes the reaction, with spectroscopic studies (in benzene-d) suggesting equilibria between borane and trialkoxyborohydride species. Solvent choice (e.g., THF vs. benzene) impacts reaction pathways due to varying solubilities and equilibria .

Advanced: How can conflicting data on Suzuki-Miyaura coupling yields be resolved?

Methodological Answer:

Discrepancies in yields often arise from ligand selection and steric effects. For example, 2-allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane achieves high yields (~90%) with Pd(PPh) and KCO, but electron-deficient aryl halides may require Buchwald-Hartwig ligands (e.g., XPhos) for improved efficiency . Systematic screening of ligands, bases, and solvents (e.g., DMF vs. toluene) is recommended to optimize conditions for trifluorophenyl substrates .

Advanced: What analytical methods distinguish its reactivity in complex matrices?

Methodological Answer:

Quantitative P NMR is effective for analyzing hydroxyl group interactions, as demonstrated in lignin studies. For this compound, F NMR can track fluorophenyl reactivity, while B NMR monitors boronate integrity. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) validate structural purity .

Advanced: How does the trifluorophenyl substituent influence electronic properties in material science applications?

Methodological Answer:

The electron-withdrawing trifluorophenyl group enhances charge transport in conjugated systems. For example, thiophene-based derivatives (e.g., 2-(3-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibit redshifted absorption spectra (~450 nm) due to extended π-conjugation. DFT calculations correlate substituent position (2,3,5- vs. 2,4,5-trifluoro) with HOMO-LUMO gaps, guiding OLED or OFET material design .

Basic: What safety protocols are essential during handling?

Methodological Answer:

Use fume hoods, nitrile gloves, and flame-resistant lab coats. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed as hazardous waste. Emergency eyewash/showers must be accessible. Analogous dioxaborolanes show acute toxicity (LD > 2000 mg/kg in rats), but chronic exposure risks require respiratory protection .

Advanced: Can this compound participate in stereoselective transformations?

Methodological Answer:

Yes, hydroboration of propargyl ethers yields cis-alkenyl boronates with >95% stereoselectivity. The trifluorophenyl group’s steric bulk directs syn-addition, as confirmed by NOESY NMR. Chiral auxiliaries (e.g., Evans’ oxazolidinones) further enhance enantioselectivity in asymmetric syntheses .

Basic: What are its key spectroscopic signatures?

Methodological Answer:

- H NMR : Peaks at δ 1.0–1.3 ppm (C(CH)), δ 6.8–7.2 ppm (trifluorophenyl protons).

- F NMR : Split signals for meta/para fluorines (δ -110 to -130 ppm).

- IR : B-O stretches at 1340–1380 cm .

Advanced: How does it compare to other boronate esters in cross-coupling efficiency?

Methodological Answer:

Compared to pinacol boronates, its trifluorophenyl group accelerates transmetallation due to enhanced Lewis acidity. Kinetic studies (via B NMR) show faster Pd-B oxidative addition, reducing side-product formation. However, electron-deficient aryl partners may require lower temperatures (<80°C) to prevent protodeboronation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.